Thiodicarb

Insecticide Toxicology Enzyme Inhibition Biochemical Assay

Choose Thiodicarb for superior insecticide resistance management. As a dimeric carbamate pro-insecticide metabolized to methomyl, Thiodicarb provides ovicidal, larvicidal, and adulticidal control with significantly lower field-evolved resistance and no cross-resistance to methomyl. Its synergy with Bt technology allows reduced application rates, while selective toxicity preserves beneficial arthropods like M. croceipes and C. carnea. An extended soil half-life enables fewer applications, optimizing IPM and IRM strategies.

Molecular Formula C10H18N4O4S3
Molecular Weight 354.5 g/mol
CAS No. 59669-26-0
Cat. No. B1682804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiodicarb
CAS59669-26-0
SynonymsThiodicarb;  A93-29311;  Nivral;  Semevin;  Lepricon
Molecular FormulaC10H18N4O4S3
Molecular Weight354.5 g/mol
Structural Identifiers
SMILESCC(=NOC(=O)N(C)SN(C)C(=O)ON=C(C)SC)SC
InChIInChI=1S/C10H18N4O4S3/c1-7(19-5)11-17-9(15)13(3)21-14(4)10(16)18-12-8(2)20-6/h1-6H3
InChIKeyXDOTVMNBCQVZKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 19.1 mg/L at 25 °C
In dichloromethane 200-300, acetone 5.33, toluene 0.92, ethanol 0.97 (all in g/L, 25 °C)
Solubility at 25 °C (weight %): acetone 0.8;  dichloromethane 15.0;  methanol 0.5;  xylene 0.3
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Thiodicarb (CAS 59669-26-0): A Dual-Action Carbamate Insecticide with Distinct Resistance Management Profile


Thiodicarb is a carbamate insecticide classified under IRAC MoA Group 1A, functioning as an acetylcholinesterase (AChE) inhibitor [1]. It exhibits a dual mode of action, providing both contact and systemic activity . Structurally, thiodicarb is a dimeric carbamate consisting of two methomyl moieties joined through a sulfur bridge [2]. Upon ingestion or absorption, it undergoes metabolic activation to methomyl, which is responsible for its primary insecticidal effect [2]. Unlike many older carbamates, thiodicarb is characterized by its ovicidal, larvicidal, and adulticidal properties, and is formulated primarily as a suspension concentrate (SC) for foliar application . Its unique resistance profile and selective toxicity toward certain beneficial arthropods differentiate it from other AChE inhibitors [1].

Thiodicarb: Why Generic Substitution with Methomyl or Other Carbamates Is Not Scientifically Justified


Despite sharing a common metabolic pathway with methomyl and an AChE inhibitory mechanism with other carbamates, thiodicarb cannot be considered a generic substitute for several reasons. First, thiodicarb demonstrates a significantly lower level of field-evolved resistance and a lack of cross-resistance with methomyl in key pest species, a critical factor for insecticide resistance management (IRM) [1]. Second, its intrinsic toxicity to non-target beneficial arthropods differs markedly from that of methomyl, allowing for better integration into IPM programs [2]. Third, thiodicarb exhibits a unique synergy with transgenic Bt crops, enabling effective pest control at reduced application rates—a property not observed with its metabolite methomyl or other AChE inhibitors [3]. Finally, as a pro-insecticide, its physical and residual properties, including extended soil half-life and ovicidal activity, diverge from those of its active metabolite, influencing field performance and application timing [4]. Substituting thiodicarb with a generic alternative risks compromising resistance management strategies, increasing non-target toxicity, and reducing overall pest control efficacy.

Quantitative Differentiation of Thiodicarb: A Comparative Evidence Guide for Scientific Procurement


Superior AChE Inhibition Potency in Target Pests Compared to Methomyl and Chlorpyrifos

In comparative bioassays against third-instar Spodoptera litura larvae, thiodicarb demonstrated superior acetylcholinesterase (AChE) inhibition compared to methomyl and profenofos. After 30 minutes of exposure, thiodicarb reduced AChE activity to 48.7% of the control, compared to 78.8% for profenofos, indicating a greater potency in disrupting cholinergic neurotransmission [1]. This stronger enzyme inhibition correlates with higher relative toxicity values (0.60 for thiodicarb vs. 0.30 for methomyl, normalized to chlorpyrifos = 1.00) against a local population of S. litura [1].

Insecticide Toxicology Enzyme Inhibition Biochemical Assay

Lack of Cross-Resistance with Methomyl in Helicoverpa armigera: A Key IRM Advantage

A six-year field monitoring study in Pakistan (1994-1999) revealed that while Helicoverpa armigera populations developed moderate to high resistance to carbaryl and methomyl, resistance to thiodicarb remained surprisingly low throughout the study period [1]. Crucially, no correlation of resistance factors existed between thiodicarb and carbaryl or methomyl, indicating a lack of cross-resistance [1]. This is in contrast to the broad cross-resistance observed among carbaryl, alanycarb, and methomyl [1].

Insecticide Resistance Management Field Resistance Monitoring Cross-Resistance Analysis

Enhanced Selectivity for the Parasitoid Microplitis croceipes Compared to Methomyl

In direct toxicity assays against the important Heliothis parasitoid Microplitis croceipes, thiodicarb exhibited significantly lower adult mortality compared to methomyl. Exposure to cotton plants sprayed with field rates of thiodicarb resulted in mortality rates similar to controls, whereas methomyl caused mortality as high as approximately 70% [1]. This differential toxicity allows thiodicarb to be integrated into IPM programs that rely on conservation biological control, offering a more favorable ecotoxicological profile than its closest analog.

Integrated Pest Management Biological Control Compatibility Beneficial Insect Toxicology

Synergistic Efficacy in Bt Cotton Enabling Reduced Application Rates

Laboratory bioassays demonstrated that thiodicarb is significantly more toxic to soybean looper (Pseudoplusia includens) larvae when applied to Bt cotton foliage compared to conventional non-Bt cotton foliage. This synergy allows for effective control at lower application rates. Specifically, the lowest rates of thiodicarb (0.25 and 0.375 lb AI/acre) were effective against soybean looper on Bt cotton, whereas higher rates would typically be required for satisfactory control on non-Bt cotton or soybean [1]. In contrast, the toxicity of indoxacarb was not influenced by the presence of the Bt trait [2].

Transgenic Crop Compatibility Insecticide Rate Reduction Field Efficacy

Extended Soil Persistence as a Pro-Insecticide: Longer Half-Life than Methomyl

As a pro-insecticide, thiodicarb's environmental fate differs from its active metabolite, methomyl. In a laboratory soil persistence study, the half-life of total thiodicarb residues (thiodicarb + methomyl) in clay loam soil was determined to be 9.64 to 11.64 days, depending on application rate [1]. This is substantially longer than the half-life of methomyl alone, which was found to be 6.15 to 6.49 days in the same study [1]. The extended persistence of the parent compound provides a longer window of residual activity against target pests.

Environmental Fate Soil Persistence Residual Activity

Differential Ovicidal and Larvicidal Activity Against Chrysoperla carnea Compared to Thiamethoxam

In laboratory bioassays assessing the impact of insecticides on the common green lacewing Chrysoperla carnea, a key generalist predator, thiodicarb demonstrated a unique safety profile. It had no lethal effect on C. carnea eggs (LC50 not reached), whereas thiamethoxam exhibited strong ovicidal activity with an LC50 of 1.90 μg a.i./L [1]. Against first-instar larvae, thiodicarb was considered moderately harmless, while thiamethoxam was highly toxic (LC50 = 0.55 μg a.i./L) [1]. This differential toxicity makes thiodicarb a more compatible choice for IPM programs where C. carnea is a key biological control agent.

Selective Toxicity Biological Control Agent Safety Ovicidal Activity

Optimal Research and Industrial Deployment Scenarios for Thiodicarb Based on Differentiated Evidence


Insecticide Resistance Management (IRM) Programs for Helicoverpa armigera in Cotton

Thiodicarb should be prioritized as a rotational partner in IRM strategies for controlling H. armigera in cotton, particularly where resistance to methomyl and other carbamates has been documented. Its demonstrated lack of cross-resistance with methomyl [1] provides a sustainable option for breaking resistance cycles and preserving the efficacy of the broader carbamate MoA group. This scenario is directly supported by the six-year field monitoring data showing consistently low resistance to thiodicarb [1].

Integrated Pest Management (IPM) Systems Requiring Conservation of Parasitoids and Predators

In IPM systems that rely on natural enemies like Microplitis croceipes parasitoids or Chrysoperla carnea predators, thiodicarb is the preferred carbamate insecticide. Its significantly lower toxicity to adult M. croceipes (compared to methomyl's ~70% mortality) [2] and its lack of ovicidal activity on C. carnea (compared to thiamethoxam's LC50 of 1.90 μg a.i./L) [3] make it a more selective tool that is compatible with biological control. This allows for effective pest suppression while minimizing disruption to beneficial arthropod populations.

Bt Cotton Production Systems for Optimized Soybean Looper Control

Growers utilizing Bt cotton technology should consider thiodicarb as a strategic foliar insecticide for managing soybean looper outbreaks. The synergistic interaction between thiodicarb and the Bt trait enables the use of lower application rates (e.g., 0.25-0.375 lb AI/acre) while maintaining high levels of pest mortality [4]. This approach reduces input costs and environmental load compared to standard rates required on non-Bt cotton or alternative chemistries like indoxacarb, which do not exhibit this synergy [5].

Crop Protection Scenarios Requiring Extended Residual Activity

When an extended period of residual pest control is desired from a single application, the pro-insecticide properties of thiodicarb offer a distinct advantage over its metabolite methomyl. The total thiodicarb residue half-life in soil is approximately 1.5 to 1.8 times longer than that of methomyl [6], suggesting a longer window of efficacy against soil-dwelling pest stages. This can translate to fewer applications per season, improving operational efficiency and reducing overall pesticide use.

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